molecular formula C6H6O4 B8054668 Ethyndiol Diacetate

Ethyndiol Diacetate

Cat. No. B8054668
M. Wt: 142.11 g/mol
InChI Key: HBWZJWMTDFDIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyndiol Diacetate is a useful research compound. Its molecular formula is C6H6O4 and its molecular weight is 142.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Genotoxic Potential in Human Lymphocytes : Ethyndiol Diacetate was evaluated for genotoxicity using human lymphocyte chromosomes. It was found to be non-genotoxic in the absence of metabolic activation but showed genotoxic and cytotoxic effects in the presence of S9 mix at higher concentrations (Kubo, Siddique, & Afzal, 2004).

  • Oral Inhibitor of Ovulation : Research from 1962 indicated that this compound, when combined with an estrogen, provides contraceptive effectiveness and control of menstrual cyclicity, even at low doses (Pincus, García, Paniagua, & Shepard, 1962).

  • Mechanism of Action : this compound acts as a progestational hormone agonist, binding to progesterone receptors and activating gene expression, which leads to inhibition of ovulation and changes in the cervical mucus and endometrium. It also has weak estrogenic and androgenic properties (Ethynodiol Diacetate, 2020).

  • Effects on Conception and Pregnancy : this compound, in combination with mestranol, prevents pregnancy in rats and rabbits. It does not produce birth defects or affect the fertility of offspring (Saunders & Elton, 1967).

  • Metabolic Effects : A study found significant elevations in glucose and insulin levels in women treated with this compound. It suggested the importance of considering the metabolic effects of progestogens in oral contraceptives (Spellacy, Buhi, & Birk, 1972).

  • Carcinogenic Risk Evaluation : this compound has been tested in animals for carcinogenicity. It produced mammary tumors in some animals and showed embryolethal and teratogenic effects in some species. However, there is limited evidence for its carcinogenicity in humans (IARC, 1979).

properties

IUPAC Name

2-acetyloxyethynyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-5(7)9-3-4-10-6(2)8/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWZJWMTDFDIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC#COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.